4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a chlorobenzoyl group, and a dimethylaminomethylidene moiety
Mechanism of Action
Target of Action
A related compound, 4-chlorobenzoyl coa, is known to interact with the enzyme 4-chlorobenzoyl coa ligase
Mode of Action
It’s worth noting that the interaction of a compound with its target often involves binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Biochemical Pathways
The compound 4-(2-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide may affect the biochemical pathway involving 4-chlorobenzoyl CoA dehalogenase . This enzyme catalyzes the chemical reaction that converts 4-chlorobenzoyl-CoA and H2O into 4-hydroxybenzoyl CoA and chloride . This suggests that the compound may have a role in this pathway, but more research is needed to confirm this.
Result of Action
The effects of a compound’s action typically depend on its interaction with its target and the subsequent changes in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and an aluminum chloride catalyst.
Addition of the Dimethylaminomethylidene Group: This step involves the reaction of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide: Lacks the dimethylaminomethylidene group, which may affect its reactivity and applications.
N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide: Lacks the chlorobenzoyl group, which could influence its biological activity and chemical properties.
Uniqueness
The presence of both the chlorobenzoyl and dimethylaminomethylidene groups in 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide makes it unique
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-10(8-17-13)14(20)11-5-3-4-6-12(11)16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYDZHBGZSSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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